molecular formula C27H24N2O4S2 B11180823 (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate

Cat. No.: B11180823
M. Wt: 504.6 g/mol
InChI Key: JXKHRXYHLOXGFX-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methylbenzoate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including thiazolidinone, pyrroloquinoline, and benzoate moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Construction of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a substituted aniline and a suitable diketone.

    Esterification: The final step involves the esterification of the pyrroloquinoline derivative with 2-methylbenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyrroloquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester and other electrophilic sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural complexity and functional diversity may allow it to modulate biological pathways relevant to diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazolidinone and pyrroloquinoline moieties could play key roles in binding to these targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate
  • (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methylbenzoate

Uniqueness

The compound’s uniqueness lies in the specific combination of functional groups and the overall molecular architecture. The presence of the 2-methylbenzoate ester differentiates it from similar compounds, potentially altering its reactivity and biological activity.

Properties

Molecular Formula

C27H24N2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 2-methylbenzoate

InChI

InChI=1S/C27H24N2O4S2/c1-6-28-24(31)22(35-26(28)34)20-19-12-16(33-25(32)17-10-8-7-9-14(17)2)11-18-15(3)13-27(4,5)29(21(18)19)23(20)30/h7-13H,6H2,1-5H3/b22-20-

InChI Key

JXKHRXYHLOXGFX-XDOYNYLZSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC(=O)C5=CC=CC=C5C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC(=O)C5=CC=CC=C5C)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.